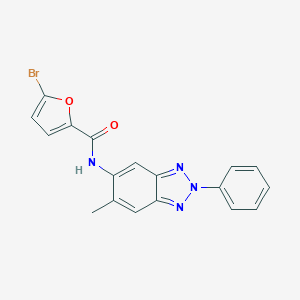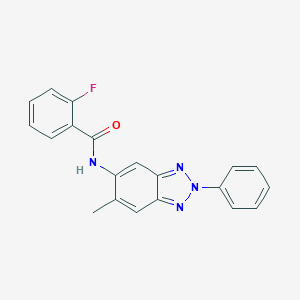
3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide, also known as TEBB, is a benzotriazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Orientations Futures
3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several potential applications in various fields. In the field of medicine, further studies are needed to determine the efficacy of this compound as an anti-cancer agent and its potential use in the treatment of other inflammatory diseases. In the field of agriculture, further studies are needed to determine the optimal concentration of this compound for plant growth promotion and its potential use in the development of stress-resistant crops. In the field of material science, further studies are needed to determine the potential applications of this compound as a photochromic material and its use in the development of smart windows and optical switches.
Méthodes De Synthèse
3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can be synthesized by the reaction of 2-phenyl-2H-benzotriazole-5-carboxylic acid with 3,4,5-triethoxyaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields this compound as a white crystalline powder with a purity of over 95%.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
In the field of agriculture, this compound has been studied for its potential use as a plant growth regulator. Studies have shown that this compound promotes the growth of plants and increases their resistance to environmental stressors such as drought and salinity.
In the field of material science, this compound has been studied for its potential use as a photochromic material. This compound exhibits photochromic behavior, which means that it changes color when exposed to light. This property makes this compound a potential candidate for the development of photochromic materials such as smart windows and optical switches.
Propriétés
Formule moléculaire |
C25H26N4O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C25H26N4O4/c1-4-31-22-14-17(15-23(32-5-2)24(22)33-6-3)25(30)26-18-12-13-20-21(16-18)28-29(27-20)19-10-8-7-9-11-19/h7-16H,4-6H2,1-3H3,(H,26,30) |
Clé InChI |
VCEDQFWSZSAWBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)

![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
![N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251789.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide](/img/structure/B251798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)



![2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide](/img/structure/B251805.png)
